7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula and a molecular weight of 227.06 g/mol. This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of a bromine atom at the 7-position and a methyl group at the 1-position are notable substitutions that influence its chemical behavior and potential applications.
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one belongs to the class of organic compounds known as benzimidazoles. These compounds are often studied for their biological activities, including antimicrobial and anticancer properties. This specific compound is recognized for its potential applications in medicinal chemistry and biochemistry.
The synthesis of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole structure.
Technical Details:
The molecular structure of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is characterized by:
The structural representation can be visualized using molecular modeling software or databases like PubChem, which also provides additional data on its chemical properties .
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can participate in various chemical reactions typical of benzimidazole derivatives:
Technical Details:
The mechanism of action for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one largely depends on its interactions with biological targets:
Process:
Research studies have indicated that compounds with similar structures may exhibit anticancer and antimicrobial activities due to their ability to interfere with cellular processes .
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific applications:
Research continues into its potential therapeutic applications, particularly in oncology and infectious disease treatment .
This detailed overview encapsulates the essential aspects of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, highlighting its significance in scientific research and potential applications in drug development.
The introduction of bromine at the meta-position relative to the imidazolone nitrogen in 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 913297-44-6) is typically achieved through electrophilic aromatic substitution (EAS) on pre-functionalized aniline derivatives. The most common precursor is 4-bromo-2-nitroaniline, where bromination precedes imidazolone ring formation. This strategy capitalizes on the ortho/para-directing nature of the amino group (–NH₂), with bromine preferentially installing at the para position (C4 of the benzene ring), which ultimately becomes C7 in the benzimidazolone numbering system after cyclization. Alternative routes utilize 4-bromo-1,2-diaminobenzenes, where the bromine atom is already installed prior to cyclization [3] [5].
A critical consideration is regiochemical control. Performing bromination after ring closure risks generating regioisomeric mixtures due to the ambident directing effects of the benzimidazolone core. Consequently, precursor bromination remains the dominant industrial and laboratory approach, ensuring high regiochemical fidelity essential for pharmaceutical applications where positional isomerism can drastically alter biological activity. The use of brominating agents like bromine (Br₂) in acetic acid or dichloromethane, or N-bromosuccinimide (NBS) in controlled environments, provides reliable pathways to the requisite brominated aniline precursors with yields often exceeding 80% [3].
Table 1: Common Brominated Precursors for Target Compound Synthesis
Precursor Name | CAS Number | Key Role | Functionalization Stage |
---|---|---|---|
4-Bromo-2-nitroaniline | 6627-34-5 | Provides bromine prior to reduction/cyclization | Precursor Bromination |
4-Bromo-1,2-diaminobenzene | 1575-37-7 | Direct precursor for cyclization | Precursor Bromination |
6-Bromo-N1-methylbenzene-1,2-diamine | - | Methylated diamine for direct cyclization | Precursor Bromination |
Cyclization of the 1,2-diamine precursor (e.g., 6-bromo-N1-methylbenzene-1,2-diamine) constitutes the core step in constructing the benzimidazol-2-one scaffold. Two predominant methodologies dominate:
Phosgene and Equivalents: Traditional methods employ highly toxic phosgene (COCl₂) or safer equivalents like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (CDI). These reagents generate the carbonyl bridge between the two nitrogen atoms. The reaction typically proceeds under anhydrous conditions in inert solvents (dichloromethane, THF) with a base (pyridine, triethylamine) to scavenge acid. For example, treatment of 6-bromo-N1-methylbenzene-1,2-diamine with 0.33 equivalents of triphosgene in dichloromethane at 0°C to room temperature provides the target compound in yields ranging from 65% to 85% after purification [3] [5].
Oxidative Carbonylation: Metal-catalyzed (e.g., Pd, Cu) reductive carbonylation using carbon monoxide (CO) under pressure offers a direct route from 4-bromo-2-nitroaniline precursors. However, the requirement for specialized high-pressure equipment and handling of toxic CO gas limits its widespread application in standard laboratories compared to phosgene-equivalent cyclizations [4].
Hypervalent Iodine-Mediated Oxidative C–N Coupling: A significant advancement involves metal-free intramolecular oxidative cyclization of N'-aryl urea derivatives. Pioneering work demonstrates that biaryl-type hypervalent iodine catalysts (e.g., 3a-c) efficiently promote C–N bond formation using mCPBA as the terminal oxidant in solvents like chloroform. This method provides a valuable alternative to transition-metal catalysis, generating the benzimidazolone ring in moderate to good yields (32-75%) under relatively mild conditions [4].
Table 2: Cyclization Methods for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Cyclization Method | Key Reagent/Catalyst | Precursor Example | Typical Yield Range | Key Advantages/Disadvantages |
---|---|---|---|---|
Phosgene Equivalents | Triphosgene, CDI | 6-Bromo-N1-methyl-1,2-benzenediamine | 65-85% | Well-established, good yields; toxicity concerns |
Oxidative Carbonylation | CO, Pd/Cu catalysts | 4-Bromo-2-nitroaniline | 50-75% | Direct from nitro; requires high-pressure CO |
Hypervalent Iodine Catalysis | Iodine catalyst, mCPBA | N-(Methoxy)-N'-aryl urea derivative | 32-75% | Metal-free, mild conditions; moderate yields |
Achieving exclusive N-1 methylation in the benzimidazolone system presents a significant synthetic challenge due to the potential for N-3 methylation or N-1/N-3 dialkylation. Two primary strategies circumvent this issue:
Directed Precursor Methylation: Methylation is performed before ring closure on the diamine precursor. Selective mono-methylation of 4-bromo-1,2-diaminobenzene (or its equivalents) using methyl iodide (CH₃I) under controlled conditions (e.g., weak base, stoichiometric control, low temperature) yields predominantly the N¹-methylated diamine (6-bromo-N1-methylbenzene-1,2-diamine). Subsequent cyclization using phosgene equivalents then directly affords the desired N-1 methylated product, 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one [3]. This method avoids the regioselectivity problems inherent in alkylating the pre-formed benzimidazolone.
N-Alkoxy Urea Route (for Oxidative Methods): In hypervalent iodine-catalyzed oxidative cyclization, the use of N-methoxy-N'-aryl ureas (1a-n) directs the cyclization pathway. The N-methoxy group acts as a masked carbonyl equivalent and a directing/activating group for the cyclization, ultimately resulting in the N-methyl benzimidazolone after cyclization and loss of the oxygen atom. Studies confirmed that the N-methoxy amide nitrogen participates in the C–N coupling, not the anilide nitrogen, leading to regioselective formation of the 1-methyl product [4]. Attempted methylation directly on the pre-formed brominated benzimidazolone (2-oxo derivative) typically results in mixtures favoring the thermodynamically more stable N-3 isomer or mixtures, making precursor methylation or the N-methoxy route significantly superior for regiocontrol.
Reaction medium and catalyst selection profoundly impact cyclization efficiency, particularly for newer methodologies like hypervalent iodine catalysis. Optimization studies reveal:
Table 3: Optimization of Hypervalent Iodine Catalysis for Benzimidazolone Formation [4]
Catalyst Precursor | Solvent | Acid Additive | Oxidant | Time (h) | Yield of 2a (%) |
---|---|---|---|---|---|
3a | HFIP | TFA | mCPBA | 24 | 0 |
3a | DCM | TFA | mCPBA | 24 | 57 |
3a | CHCl₃ | TFA | mCPBA | 24 | 71 |
3a | CHCl₃ | AcOH | mCPBA | 24 | 0 |
3a | CHCl₃ | TFA | mCPBA | 12 | 51 |
3b | CHCl₃ | TFA | mCPBA | 24 | 70 |
3c | CHCl₃ | TFA | mCPBA | 24 | 68 |
PhI | CHCl₃ | TFA | mCPBA | 24 | 40 |
The bromine atom at the C7 position of 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one serves as a versatile handle for further structural elaboration via cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies in drug discovery. Key transformations include:
These post-synthetic modifications are crucial in medicinal chemistry programs, allowing the systematic exploration of the C7 position's chemical space to optimize potency, selectivity, and pharmacokinetic properties of benzimidazolone-based therapeutics. The bromo compound serves as a key synthetic intermediate in the synthesis of more complex molecules targeting various biological pathways [5].
Table 4: Synonyms for 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Synonym | Source |
---|---|
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | [1] [2] [3] |
7-Bromo-1-methylbenzimidazol-2(3H)-one | [3] [5] |
4-Bromo-3-methyl-1H-benzimidazol-2-one | [3] [5] |
7-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one | [3] |
2H-Benzimidazol-2-one, 7-bromo-1,3-dihydro-1-methyl- | [3] [5] |
7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | [3] |
Xanthine Impurity 46 | [3] |
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-one | [3] |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: